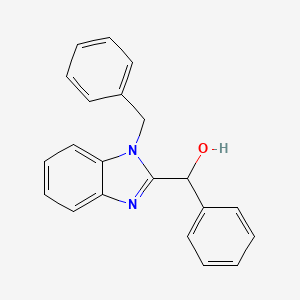![molecular formula C10H8N2O B3241554 [2,2'-Bipyridin]-4-ol CAS No. 14712-32-4](/img/structure/B3241554.png)
[2,2'-Bipyridin]-4-ol
描述
[2,2’-Bipyridin]-4-ol: is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The hydroxyl group at the 4-position of one of the pyridine rings distinguishes [2,2’-Bipyridin]-4-ol from other bipyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridin]-4-ol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to form the bipyridine structure. The reaction conditions often include a base, such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of [2,2’-Bipyridin]-4-ol may involve large-scale coupling reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions: [2,2’-Bipyridin]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide
Major Products: The major products formed from these reactions include various substituted bipyridines, dihydro derivatives, and oxidized forms of the compound .
科学研究应用
Chemistry: [2,2’-Bipyridin]-4-ol is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, [2,2’-Bipyridin]-4-ol and its derivatives are investigated for their potential as antimicrobial and antiviral agents. The compound’s ability to chelate metal ions makes it useful in studying metalloenzymes and metalloproteins .
Medicine: The compound’s coordination complexes are explored for their therapeutic potential, including anticancer and antimicrobial activities. Its ability to interact with metal ions is leveraged in designing metal-based drugs .
Industry: In the industrial sector, [2,2’-Bipyridin]-4-ol is used in the development of materials with specific electronic and photophysical properties. It is also employed in the synthesis of dyes and pigments .
作用机制
The mechanism of action of [2,2’-Bipyridin]-4-ol primarily involves its ability to chelate metal ions. By forming stable complexes with transition metals, the compound can influence various biochemical pathways. For example, in metalloenzymes, the compound can modulate the enzyme’s activity by altering the metal ion’s coordination environment .
相似化合物的比较
2,2’-Bipyridine: Lacks the hydroxyl group at the 4-position, making it less versatile in certain chemical reactions.
4,4’-Bipyridine: Has the nitrogen atoms in different positions, leading to different coordination properties.
2,2’-Bipyridin-5-ylalanine: An amino acid derivative used in bioconjugation and protein engineering .
Uniqueness: The presence of the hydroxyl group at the 4-position in [2,2’-Bipyridin]-4-ol provides unique reactivity and coordination properties. This functional group allows for additional chemical modifications and enhances the compound’s ability to form stable metal complexes .
属性
IUPAC Name |
2-pyridin-2-yl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-4-6-12-10(7-8)9-3-1-2-5-11-9/h1-7H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQHJUNSCZAHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314739 | |
| Record name | [2,2′-Bipyridin]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14712-32-4 | |
| Record name | [2,2′-Bipyridin]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14712-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,2′-Bipyridin]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3241477.png)


![1-Piperidinecarboxylic acid, 4-[(ethenylsulfonyl)amino]-, 1,1-dimethylethyl ester](/img/structure/B3241502.png)








![Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3241556.png)
